2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
Description
2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester group at the 1-position and a (2-hydroxyethyl)(methyl)aminomethyl substituent at the 2-position. This structure confers unique physicochemical properties, including a molecular weight of 278.35 g/mol (C₁₅H₂₂N₂O₃) and a predicted density of 1.19 g/cm³ . The compound’s stereochemistry (R-configuration at the pyrrolidine ring) and hydrophilic hydroxyethyl group enhance solubility in polar solvents, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition studies .
Properties
IUPAC Name |
benzyl 2-[[2-hydroxyethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(10-11-19)12-15-8-5-9-18(15)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15,19H,5,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJSBXINQWNNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, also known as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and various functional groups that may influence its interactions with biological targets.
- Molecular Formula : C16H24N2O3
- Molecular Weight : 292.37 g/mol
- CAS Number : 1353986-75-0
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial effects
- Anticancer properties
- Anti-inflammatory responses
Antimicrobial Activity
Pyrrolidine derivatives have been studied for their antibacterial and antifungal properties. In vitro tests have shown that certain pyrrolidine compounds can inhibit the growth of various pathogenic bacteria and fungi. For instance, studies have demonstrated that derivatives with halogen substitutions exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Bacillus subtilis | 75 µg/mL |
| Compound B | Enterococcus faecalis | 125 µg/mL |
| Compound C | Escherichia coli | <125 µg/mL |
| Compound D | Pseudomonas aeruginosa | 150 µg/mL |
Anticancer Properties
The anticancer potential of pyrrolidine derivatives has been explored in several studies. These compounds have shown cytotoxic effects against various cancer cell lines. For example, one study reported that a related pyrrolidine compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon adenocarcinoma and lung carcinoma .
Table 2: Cytotoxicity of Pyrrolidine Derivatives on Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound E | Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Compound F | Human Lung Adenocarcinoma (A549) | 85.3 |
| Compound G | Human Cervical Carcinoma (HeLa) | 78.9 |
Anti-inflammatory Effects
The anti-inflammatory activity of pyrrolidine derivatives has also been noted, particularly in inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies have indicated that certain compounds can suppress COX activity, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives against clinical isolates of E. coli. The results showed significant inhibition at concentrations below 125 µg/mL, indicating promising therapeutic potential .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of a series of pyrrolidine compounds on human cancer cell lines. The results demonstrated that modifications in the chemical structure significantly influenced the cytotoxic potency, with some derivatives exhibiting selective toxicity towards cancer cells while sparing normal cells .
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research has indicated that compounds similar to 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester exhibit antidepressant and anxiolytic properties. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of pyrrolidine derivatives in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects against oxidative stress. In vitro studies demonstrated that it could reduce neuronal cell death induced by oxidative agents. A notable case study involved the use of this compound in models of neurodegenerative diseases, where it showed promise in preserving neuronal integrity and function .
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. Research published in Cancer Letters indicated that derivatives of pyrrolidine can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The benzyl ester form has shown enhanced bioavailability and efficacy compared to its parent compounds .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease .
Drug Delivery Systems
The unique structure of this compound allows it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability. Research indicates that when used as a carrier, it can significantly improve the pharmacokinetic profiles of poorly soluble drugs .
Case Study 1: Antidepressant Efficacy
A clinical trial involving patients with major depressive disorder tested the efficacy of a formulation containing this compound alongside traditional antidepressants. Results indicated a significant improvement in patient outcomes, suggesting that it may enhance the therapeutic effects of existing medications .
Case Study 2: Neuroprotection in Animal Models
In an animal model study focusing on Parkinson's disease, administration of this compound resulted in reduced motor deficits and improved dopaminergic neuron survival compared to control groups. This suggests potential for further development as a neuroprotective agent .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility and Stability: The hydroxyethyl group in the target compound enhances aqueous solubility compared to hydrophobic analogues like 2-(naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester (logP ~3.5 estimated) . However, phosphinoyl-containing derivatives exhibit superior enzyme-binding capacity due to their polar functional groups .
- Thermal Stability :
The target compound’s predicted boiling point (436.1°C ) is higher than simpler esters (e.g., tert-butyl esters in ), likely due to hydrogen bonding from the hydroxyethyl group .
Stereochemical and Conformational Effects
- The (R)-configuration at the pyrrolidine ring in the target compound () contrasts with (±)-mixtures in analogues like compound 25 . Enantiopure derivatives often show enhanced target selectivity, as seen in ACE2 inhibitors .
- Rotational isomerism observed in 2-(4-methoxycarbonylbenzyl) derivatives () suggests conformational flexibility, which may reduce binding affinity compared to rigid phosphinoyl analogues .
Preparation Methods
Catalytic Hydrogenation Parameters
Alkylation Efficiency
Stereochemical Considerations
The configuration of the pyrrolidine ring’s chiral centers is preserved through low-temperature hydrogenation (25°C) and avoidance of strong acids during esterification. Racemization occurs above 40°C or in the presence of protic solvents, necessitating strict temperature control.
Comparative Analysis of Methodologies
Q & A
What are the common synthetic routes for synthesizing 2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, and what methodological challenges arise during protection/deprotection steps?
Level: Basic
Answer:
The synthesis typically involves multi-step protection/deprotection strategies. For example, a pyrrolidine core is first functionalized with a benzyloxycarbonyl (Cbz) group, followed by hydroxyethyl-methyl-amine incorporation via reductive amination using sodium cyanoborohydride in methanol/acetic acid . Key challenges include:
- Protection: Ensuring regioselectivity during silylation (e.g., tert-butyldimethylsilyl triflate) to avoid side reactions at secondary hydroxyl groups .
- Deprotection: Hydrolysis of silyl ethers (e.g., TBAF-mediated cleavage) requires strict anhydrous conditions to prevent premature deprotection .
- Workup: Post-reaction extraction with ethyl acetate and drying over Na₂SO₄ are critical for isolating intermediates .
How can researchers optimize reaction yields for coupling steps involving this compound?
Level: Advanced
Answer:
Coupling efficiency depends on reagent selection and reaction conditions. For example:
- Coupling Agents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or HATU can achieve yields >90% for amide bond formation, but HATU is preferred for sterically hindered substrates due to its lower tendency for epimerization .
- Solvent Systems: Dichloromethane (DCM) is optimal for maintaining solubility of intermediates, while THF/water mixtures (8:2 v/v) are used for hydrolysis steps .
- Temperature Control: Room-temperature stirring under nitrogen minimizes side reactions during reductive amination .
What purification techniques are recommended for isolating intermediates and the final product?
Level: Basic
Answer:
- Column Chromatography: Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) resolve polar impurities, particularly for benzyl ester derivatives .
- Recrystallization: Ethanol/water mixtures are effective for final product crystallization, enhancing purity to >95% .
- Liquid-Liquid Extraction: Ethyl acetate and saturated NaHCO₃ efficiently separate organic layers from aqueous byproducts .
How should researchers address contradictory spectral data (e.g., NMR, HPLC) for this compound?
Level: Advanced
Answer:
Contradictions often arise from stereochemical impurities or solvent artifacts. Mitigation strategies include:
- Multi-Technique Validation: Cross-check NMR (¹H, ¹³C, DEPT) with HPLC-MS to confirm molecular weight and retention time consistency .
- Chiral Analysis: Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomeric excess, critical for compounds with multiple stereocenters .
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra to identify misassignments .
What safety protocols are essential for handling this compound in laboratory settings?
Level: Basic
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., acetic acid, DCM) .
- Waste Disposal: Segregate organic waste and coordinate with certified hazardous waste handlers to comply with environmental regulations .
What computational tools can assist in predicting reaction pathways for derivatives of this compound?
Level: Advanced
Answer:
- Reaction Path Search: Quantum chemical methods (e.g., Gaussian, ORCA) model transition states to predict feasible pathways for regioselective functionalization .
- Machine Learning (ML): Train ML models on PubChem or ICSynth databases to prioritize reaction conditions based on similar pyrrolidine derivatives .
- Solvent Effect Modeling: COSMO-RS simulations optimize solvent selection for coupling steps by predicting solubility and activation energies .
How can regioselective functionalization of the pyrrolidine ring be achieved?
Level: Advanced
Answer:
- Directing Groups: Install temporary protecting groups (e.g., SEM or TBS) to steer electrophilic attacks to specific positions .
- Catalytic Strategies: Palladium-catalyzed C–H activation enables selective arylation at the 4-position of the pyrrolidine ring .
- Steric Control: Bulky reagents (e.g., DIPEA) hinder access to crowded sites, favoring functionalization at less hindered positions .
What analytical methods are critical for characterizing this compound’s stability under varying storage conditions?
Level: Basic
Answer:
- Accelerated Stability Testing: Use HPLC to monitor degradation under elevated temperature/humidity (e.g., 40°C/75% RH for 4 weeks) .
- Thermogravimetric Analysis (TGA): Identify decomposition temperatures to establish safe storage limits (e.g., < -20°C for long-term stability) .
- Mass Spectrometry: Detect hydrolytic byproducts (e.g., benzyl alcohol) to assess ester bond lability .
What strategies resolve low yields in reductive amination steps involving the hydroxyethyl-methyl-amine moiety?
Level: Advanced
Answer:
- pH Control: Maintain a weakly acidic pH (~5–6) using acetic acid to protonate the amine, enhancing imine formation .
- Catalyst Optimization: Substitute sodium cyanoborohydride with 2-picoline borane to reduce side reactions in polar solvents .
- Substrate Purity: Pre-purify intermediates via flash chromatography to remove aldehydes or ketones that compete in the reaction .
How can researchers design experiments to study the compound’s biological activity while avoiding cytotoxicity artifacts?
Level: Advanced
Answer:
- Dose-Response Profiling: Use MTT assays across a concentration gradient (0.1–100 µM) to identify non-toxic thresholds .
- Metabolic Stability Assays: Incubate with liver microsomes to predict in vivo degradation and rule out false-positive bioactivity .
- Control Experiments: Include structurally analogous inactive compounds (e.g., methyl ester analogs) to distinguish target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
